2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid
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Overview
Description
2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid is a chemical compound with the molecular formula C17H32N2O4. It is characterized by its unique structure, which includes two amino groups, two butyl groups, and a methyloctenedioic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods, such as recrystallization and chromatography, ensures the compound’s high purity for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced amine compounds .
Scientific Research Applications
2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets are still under investigation, but its reactivity and functional groups suggest potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
2,7-Diamino-2,7-diethyl-4-methyloct-4-enedioic acid: Similar structure with ethyl groups instead of butyl groups.
2,2′-Diamino-4,4′-stilbenedicarboxylic acid: Different backbone structure but similar functional groups.
Uniqueness: 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid is unique due to its specific combination of butyl groups and methyloctenedioic acid backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
62377-98-4 |
---|---|
Molecular Formula |
C17H32N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,7-diamino-2,7-dibutyl-4-methyloct-4-enedioic acid |
InChI |
InChI=1S/C17H32N2O4/c1-4-6-9-16(18,14(20)21)11-8-13(3)12-17(19,15(22)23)10-7-5-2/h8H,4-7,9-12,18-19H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
COWQZFZHKMJHRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C(C)CC(CCCC)(C(=O)O)N)(C(=O)O)N |
Origin of Product |
United States |
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